2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C8H3BrF4O2 It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid typically involves the introduction of bromine and fluorine atoms onto a phenyl ring, followed by the addition of a difluoroacetic acid group. One common method involves the bromination of 2,6-difluorophenylboronic acid, followed by a coupling reaction with difluoroacetic acid. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: The phenyl ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,6-difluorophenylboronic acid: Shares the bromine and fluorine substitution pattern but lacks the difluoroacetic acid group.
2,6-Difluorophenylacetic acid: Lacks the bromine atom but contains the difluoroacetic acid moiety.
3-Bromo-2,6-difluorobenzeneboronic acid: Similar structure but with a boronic acid group instead of difluoroacetic acid.
Uniqueness
2-(3-Bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid is unique due to the combination of bromine, fluorine, and difluoroacetic acid groups in a single molecule. This unique structure imparts specific chemical properties, such as high reactivity and stability, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H3BrF4O2 |
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Molecular Weight |
287.01 g/mol |
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H3BrF4O2/c9-3-1-2-4(10)5(6(3)11)8(12,13)7(14)15/h1-2H,(H,14,15) |
InChI Key |
JDSBEXZPVWGHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(C(=O)O)(F)F)F)Br |
Origin of Product |
United States |
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